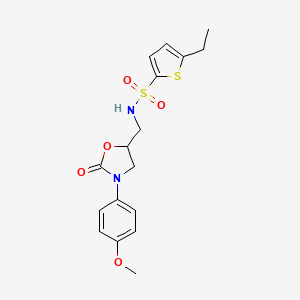
5-ethyl-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H20N2O5S2 and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-ethyl-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide, with CAS number 954652-90-5, is a sulfonamide derivative characterized by its unique molecular structure comprising a thiophene ring, an oxazolidinone moiety, and a methoxyphenyl group. This compound is under investigation for its potential biological activities, which may include antimicrobial and anticancer properties.
Molecular Structure
The molecular formula of the compound is C17H20N2O5S2, with a molecular weight of 396.48 g/mol. The structural features include:
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Oxazolidinone Ring : A four-membered heterocyclic structure that includes nitrogen and oxygen.
- Methoxy Group : This functional group is known to enhance interaction with biological targets.
Antimicrobial Properties
Sulfonamides, the class to which this compound belongs, are widely recognized for their antimicrobial activity. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. The specific biological activity of this compound has not been extensively documented in the literature; however, its structural components suggest potential antimicrobial efficacy.
Anticancer Potential
Recent research into sulfonamide derivatives has indicated that modifications to the oxazolidinone structure can enhance anticancer activity. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group may also contribute to increased lipophilicity, potentially improving cellular uptake and efficacy.
Research Findings and Case Studies
Currently, there is a lack of direct case studies focusing exclusively on this compound. However, related compounds have been studied extensively:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Sulfanilamide | Antimicrobial | |
| Oxazolidinone Derivatives | Anticancer | |
| Methoxy-substituted Sulfonamides | Enhanced Activity |
Future Directions
Given the promising structural characteristics of this compound, further research is warranted to explore its biological activities comprehensively. Future studies should focus on:
- In Vitro Testing : Assessing antimicrobial and anticancer properties against relevant cell lines.
- Mechanistic Studies : Elucidating the pathways through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.
Propiedades
IUPAC Name |
5-ethyl-N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-3-15-8-9-16(25-15)26(21,22)18-10-14-11-19(17(20)24-14)12-4-6-13(23-2)7-5-12/h4-9,14,18H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKQERWYMZBGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














